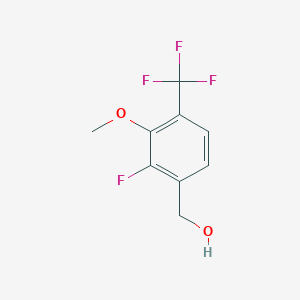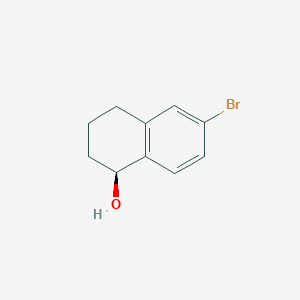
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by selective hydroxylation. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a reagent like osmium tetroxide (OsO4) or a similar oxidizing agent to introduce the hydroxyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, often optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) are typical.
Major Products
Oxidation: Formation of 6-bromo-1-tetralone.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalen-1-OL: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-OL: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2/t10-/m0/s1 |
InChI Key |
RFYHJMTWWYDROP-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Br)O |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


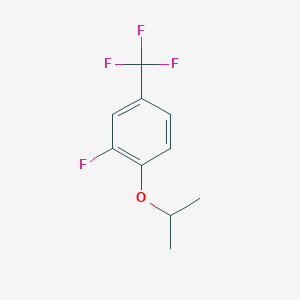
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
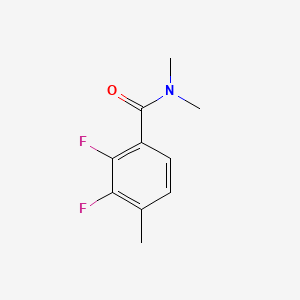
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
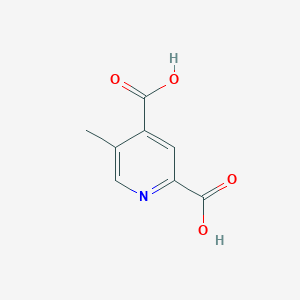
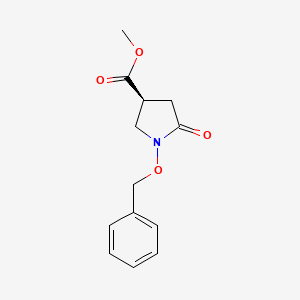
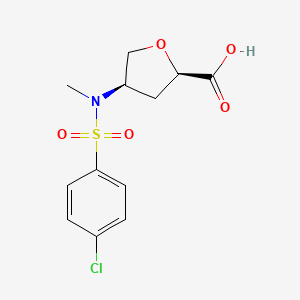
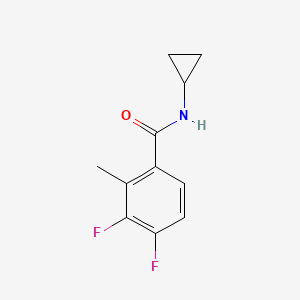


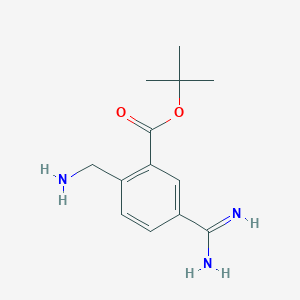
![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
